molecular formula C16H13BrF2N2O4 B1683084 WAY-213613 CAS No. 868359-05-1

WAY-213613

Cat. No.: B1683084
CAS No.: 868359-05-1
M. Wt: 415.19 g/mol
InChI Key: BNYDDAAZMBUFRG-ZDUSSCGKSA-N
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Description

WAY-213613 is a high-affinity, non-substrate competitive inhibitor of the excitatory amino acid transporter 2 (EAAT2), the primary glutamate transporter in the human forebrain. EAAT2 is responsible for clearing ~90% of synaptic glutamate, preventing excitotoxicity linked to neurodegenerative and psychiatric disorders . This compound exhibits exceptional potency and selectivity, with an IC50 of 85 ± 5 nM at human EAAT2, demonstrating 59- and 45-fold selectivity over EAAT1 (IC50 = 5 μM) and EAAT3 (IC50 = 3.8 μM), respectively . Its molecular structure (C₁₆H₁₄BrClF₂N₂O₄; MW: 451.65) features a bromo-difluorophenoxy-phenyl-asparagine backbone, critical for binding to EAAT2’s hydrophobic pocket . Kinetic studies confirm its competitive inhibition mechanism and nonsubstrate behavior, distinguishing it from transportable inhibitors .

Preparation Methods

The synthesis of WAY 213613 involves the preparation of N4-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine. The synthetic route typically includes the following steps:

    Bromination: Introduction of a bromine atom into the aromatic ring.

    Fluorination: Introduction of fluorine atoms into the aromatic ring.

    Etherification: Formation of an ether bond between the brominated and fluorinated aromatic ring and another aromatic ring.

    Amidation: Formation of an amide bond with L-asparagine

Chemical Reactions Analysis

WAY 213613 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Key Findings on Mechanism:

  • Binding Affinity : The compound exhibits an IC50 value of approximately 85 nM for EAAT2, demonstrating high potency compared to other transporters (IC50 values for EAAT1 and EAAT3 are around 5 μM and 3.8 μM, respectively) .
  • Structural Insights : Cryo-electron microscopy studies have elucidated the binding interactions between WAY-213613 and EAAT2, revealing conformational changes that stabilize the inhibitor's binding .

Potency and Selectivity

This compound is recognized for its selectivity towards EAAT2 over other glutamate transporters. This selectivity is crucial for minimizing off-target effects in experimental settings.

Selectivity Data:

TransporterIC50 (nM)
EAAT285
EAAT13787
EAAT35004

This data illustrates that this compound is over 44-fold more selective for EAAT2 compared to EAAT1 and EAAT3 .

Research Applications

Given its properties, this compound serves as a valuable tool in several areas of neuroscience research:

  • Neurodegenerative Disease Studies : The compound's ability to modulate glutamate levels makes it a candidate for investigating disorders such as Alzheimer's disease, where glutamate dysregulation is implicated.
  • Synaptic Plasticity Research : By influencing excitatory postsynaptic potentials through glutamate modulation, this compound can be used to study mechanisms underlying synaptic plasticity .
  • Electrophysiological Studies : Electrophysiological techniques such as whole-cell patch-clamp have been employed to assess the effects of this compound on glutamate-induced currents, providing insights into its functional impact on neuronal signaling .

Case Studies

Several studies have highlighted the applications of this compound in understanding glutamatergic neurotransmission:

  • Study on Glutamate-Induced Currents : Research demonstrated that application of this compound significantly blocked anion leak currents induced by glutamate, confirming its role as an effective inhibitor of EAAT2 .
  • Cryo-Electron Microscopy Findings : Detailed structural studies using cryo-electron microscopy revealed how this compound interacts with specific residues in EAAT2, enhancing our understanding of its binding dynamics and selectivity .

Mechanism of Action

WAY 213613 exerts its effects by selectively inhibiting the EAAT2 transporter. This inhibition prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The compound binds to the same site as glutamate on EAAT2, causing a conformational change that stabilizes the inhibitor binding through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar EAAT Inhibitors

Pharmacological Profiles

Table 1: Inhibitory Potency and Selectivity of EAAT2-Targeting Compounds

Compound EAAT2 IC₅₀ (nM) EAAT1 IC₅₀ (μM) EAAT3 IC₅₀ (μM) Selectivity (EAAT2 vs. EAAT1/3) Substrate? Reference
WAY-213613 85 ± 5 5 3.8 59x / 45x No
WAY-213394 145 ± 22 N/A N/A Not reported No
WAY-212922 157 ± 11 N/A N/A Not reported No
WAY-211686 190 ± 10 N/A N/A Not reported No
l-TFB-TBOA (3a) 5–530* 5–530* 5–530* Non-selective No
Hybrid 8† 11–140 11–140 11–140 Non-selective No

*Range across EAAT1–4 subtypes.
†Hybrid of this compound and l-TBOA.

Key Findings:

Potency : this compound is the most potent EAAT2 inhibitor among its structural analogs, with an IC₅₀ ~2-fold lower than WAY-213394 and WAY-212922 .

Selectivity: Unlike non-selective inhibitors such as l-TFB-TBOA and Hybrid 8, this compound maintains >45-fold selectivity for EAAT2 over other subtypes, minimizing off-target effects .

Mechanism: All listed compounds are nonsubstrate inhibitors, but this compound’s unique binding kinetics (Ki = 0.07 ± 0.03 μM) stabilize EAAT2 in an inward-open conformation, blocking glutamate uptake more effectively .

Structural and Functional Insights

  • This compound vs. WAY-213394/212922: The bromo-difluorophenoxy group in this compound enhances hydrophobic interactions with EAAT2’s transmembrane domain (TMD), while WAY-213394’s methyl-biphenyl moiety reduces steric complementarity, explaining its lower potency .
  • Comparison with l-TBOA Derivatives: l-TBOA-based inhibitors (e.g., l-TFB-TBOA) exhibit pan-EAAT inhibition due to their flexible diaminopropionic acid backbone, whereas this compound’s rigid aryl-ether-asparagine structure enforces subtype specificity .
  • Hybrid Compounds : Hybrid 8, combining this compound and l-TBOA, achieves sub-100 nM IC₅₀ values but loses selectivity, underscoring the challenge of balancing potency and specificity .

Preclinical and Therapeutic Relevance

  • This compound : Its selectivity and pharmacokinetic stability make it a preferred tool for studying EAAT2’s role in ALS, epilepsy, and schizophrenia .
  • Limitations of Analogs : Compounds like WAY-211686 and WAY-212922 show moderate blood-brain barrier penetration in rodent models, whereas this compound’s chloride salt form (CAS 2450268-84-3) improves solubility for in vivo applications .

Biological Activity

WAY-213613 is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as GLT-1. This compound has garnered attention for its potent inhibitory effects on glutamate transport, which are crucial for maintaining glutamate homeostasis in the central nervous system. This article delves into the biological activity of this compound, highlighting its selectivity, mechanism of action, and implications for research and therapeutic applications.

  • Chemical Name: N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
  • Molecular Formula: C₁₆H₁₃BrF₂N₂O₄
  • Molar Mass: 415.191 g·mol⁻¹
  • Purity: ≥99% .

This compound functions as a non-substrate inhibitor of EAAT2, exhibiting high selectivity over other glutamate transporter subtypes (EAAT1, EAAT3, and EAAT4). The IC50 values for this compound are:

TransporterIC50 (nM)
EAAT20.071
EAAT15004
EAAT33787
EAAT41.5

This indicates that this compound is over 44-fold selective for EAAT2 compared to EAAT1 and EAAT3 .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the binding interactions between this compound and EAAT2. The compound occupies both the glutamate-binding site and a nearby cavity within the transporter, interfering with its alternating access mechanism. Key residues involved in the binding include:

  • Ser364
  • Thr401
  • Asp475
  • Arg478
  • Thr479

These residues are critical for both glutamate transport and the binding of this compound, highlighting the structural basis for its selective inhibition .

Biological Implications

The inhibition of EAAT2 by this compound has significant implications for understanding synaptic plasticity and neuroprotection. In research settings, transient blockade of EAAT2 using this compound has been shown to alter synaptic efficacy during spike-timing-dependent plasticity (STDP) experiments. For instance:

  • Inhibition with this compound resulted in enhanced long-term potentiation (LTP) under specific conditions, suggesting that modulating glutamate uptake can influence synaptic strength and plasticity .

Case Studies

  • Study on Synaptic Plasticity:
    • Researchers used this compound to investigate its effects on STDP in striatal neurons. The results indicated that inhibiting EAAT2 led to significant changes in synaptic responses, demonstrating its role in regulating excitatory neurotransmission .
  • Neuroprotective Effects:
    • In rodent models, this compound was employed to assess the contribution of EAAT2 to neuroprotection against excitotoxicity induced by elevated glutamate levels. Findings suggested that inhibiting EAAT2 could provide insights into therapeutic strategies for conditions like amyotrophic lateral sclerosis (ALS) where glutamate toxicity is a concern .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of WAY-213613 in modulating glutamate transport, and how does its selectivity for EAAT2 compare to other EAAT subtypes?

Methodological Answer: this compound acts as a non-substrate inhibitor selectively targeting EAAT2 (GLT-1), with binding mediated by polar and hydrophobic interactions at the glutamate-binding site. Key residues (e.g., D475, R478, S441) stabilize binding via cation-π or hydrogen bonding . Its selectivity is quantified using IC₅₀ values: 35 nM in cortical synaptosomes for EAAT2 vs. 59-fold weaker inhibition for EAAT1 and 45-fold for EAAC1 . To validate selectivity, researchers should employ cell lines expressing individual EAAT subtypes (e.g., HEK-293 cells transfected with hEAAT1-3) and compare inhibition via [³H]-D-Asp uptake assays under standardized conditions .

Q. What experimental models are most appropriate for evaluating the pharmacological effects of this compound in neurological research?

Methodological Answer: Use (1) in vitro models like HEK-293 cells expressing hEAAT2 for binding assays, (2) cortical synaptosomes to measure glutamate uptake inhibition, and (3) electrophysiological setups (e.g., two-electrode voltage clamping in Xenopus oocytes) to assess real-time transporter activity . For in vivo relevance, pair these with animal models of glutamate excitotoxicity (e.g., ischemic stroke or ALS rodents) to study functional outcomes .

Advanced Research Questions

Q. How do key structural interactions between this compound and hEAAT2 influence inhibitor binding specificity, and what mutagenesis approaches validate these interactions?

Methodological Answer: Cryo-EM structures reveal that this compound occupies the glutamate-binding pocket, with residues I464-L467-V468 forming a hydrophobic cluster critical for selectivity . To validate, perform alanine-scanning mutagenesis on these residues and measure changes in IC₅₀ via [³H]-D-Asp uptake assays. Electrophysiological experiments (e.g., voltage-clamp recordings) further confirm reduced inhibition efficacy in mutants, as seen in R478A mutants showing >50% loss of activity .

Q. What methodological considerations are critical when designing hybrid compounds combining this compound with other EAAT inhibitors (e.g., L-TBOA)?

Methodological Answer: Hybrid compounds (e.g., compound 8 in Scheme 2) integrate this compound’s benzyloxy group with L-TBOA’s backbone to enhance potency . Key steps include (1) selective esterification and Boc protection during synthesis , and (2) comparative IC₅₀ profiling across EAAT subtypes. For example, compound 8 shows 53-fold lower IC₅₀ at hEAAT2 than DL-TBOA, requiring cross-validation via uptake assays and electrophysiology .

Q. How should researchers address contradictory findings regarding this compound's inhibition potency across different experimental systems?

Methodological Answer: Discrepancies (e.g., IC₅₀ variations between HEK cells vs. synaptosomes) arise from differences in transporter density or assay conditions. To resolve, standardize protocols: (1) normalize transporter expression levels via Western blotting, (2) control extracellular Na⁺/K⁺ concentrations, and (3) report full methodological details (e.g., incubation times, buffer pH) to enable replication .

Q. What strategies optimize functional assays measuring this compound's effects on glutamate uptake kinetics?

Methodological Answer: Optimize (1) radiolabeled substrate concentrations (e.g., 50 nM [³H]-D-Asp), (2) pre-incubation time with this compound (≥10 mins for equilibrium), and (3) temperature (37°C for physiological relevance). Include negative controls (e.g., EAAT-null cells) and validate via LC-MS/MS to quantify non-radiolabeled glutamate uptake .

Q. What analytical methods are recommended for assessing cross-species variations in this compound's activity?

Methodological Answer: Compare inhibition profiles using (1) species-specific EAAT2 orthologs (e.g., rat vs. human EAAT2) expressed in heterologous systems and (2) tissue-specific models (e.g., murine astrocytes vs. human synaptosomes). Pair with molecular dynamics simulations to identify interspecies residue variations impacting binding .

Q. How can in vitro and in vivo models be integrated to evaluate this compound in combination therapies for excitotoxicity?

Methodological Answer: Use a tiered approach: (1) in vitro screening of this compound with NMDA receptor antagonists (e.g., memantine) in glutamate-challenged neurons, (2) pharmacokinetic profiling of drug interactions, and (3) in vivo testing in seizure models (e.g., kainic acid-induced) with EEG monitoring .

Q. What longitudinal study designs effectively capture this compound's chronic effects on synaptic plasticity?

Methodological Answer: Employ (1) repeated electrophysiological measurements (e.g., LTP/LTD in hippocampal slices) over weeks, (2) longitudinal MRI/MRS to track glutamate dynamics, and (3) behavioral assays (e.g., Morris water maze) in transgenic models with chronic EAAT2 dysfunction .

Q. What ethical guidelines govern the use of this compound in experimental models involving human-derived neural cells?

Methodological Answer: Adhere to (1) institutional review board (IRB) protocols for human iPSC-derived neurons, (2) transparency in reporting adverse effects (e.g., cytotoxicity at high doses), and (3) compliance with the Declaration of Helsinki’s principles for translational research .

Properties

IUPAC Name

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYDDAAZMBUFRG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468142
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
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Molecular Weight

415.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868359-05-1
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
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Record name WAY-213613
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Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
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Retrosynthesis Analysis

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